molecular formula C60H95ClO3P2Pd B12059446 Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) CAS No. 502964-53-6

Chloro(eta 2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II)

Cat. No.: B12059446
CAS No.: 502964-53-6
M. Wt: 1068.2 g/mol
InChI Key: MPRAQMNJJUIJNG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(eta2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) is a palladium-based complex widely used as a catalyst in various organic reactions. This compound is particularly known for its effectiveness in cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The compound’s unique structure, featuring both phosphite and phosphine ligands, contributes to its high reactivity and selectivity in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(eta2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) typically involves the reaction of palladium chloride with tris(2,4-di-tert-butylphenyl)phosphite and tricyclohexylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Chloro(eta2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Such as toluene, dichloromethane, or ethanol.

    Oxidizing Agents: Such as hydrogen peroxide or oxygen.

    Reducing Agents: Such as sodium borohydride or hydrazine.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds or other coupled organic molecules .

Scientific Research Applications

Chloro(eta2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Chloro(eta2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) exerts its effects involves the activation of palladium centers, which facilitate the formation and breaking of chemical bonds. The compound’s phosphite and phosphine ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles. These steps are crucial for the formation of new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(eta2-P,C-tris(2,4-di-tert-butylphenyl)phosphite)(tricyclohexylphosphine)palladium(II) is unique due to its combination of phosphite and phosphine ligands, which provide a balance of electronic and steric properties. This balance enhances the compound’s catalytic activity and selectivity, making it a valuable tool in organic synthesis .

Properties

CAS No.

502964-53-6

Molecular Formula

C60H95ClO3P2Pd

Molecular Weight

1068.2 g/mol

IUPAC Name

chloropalladium(1+);(2,4-ditert-butylbenzene-6-id-1-yl) bis(2,4-ditert-butylphenyl) phosphite;tricyclohexylphosphane

InChI

InChI=1S/C42H62O3P.C18H33P.ClH.Pd/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h19-23,25-27H,1-18H3;16-18H,1-15H2;1H;/q-1;;;+2/p-1

InChI Key

MPRAQMNJJUIJNG-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=[C-]3)C(C)(C)C)C(C)(C)C)C(C)(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Pd+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.